4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol

NEK kinase inhibition mitotic kinase cancer research

4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol (CAS 143539-18-8) is a synthetic small-molecule pyrazole derivative with molecular formula C10H15N3O and molecular weight 193.25 g/mol. The compound features a 1,3-dimethyl-4-aminopyrazole core linked via an alkyne bridge to a tertiary alcohol (2-methylbut-3-yn-2-ol) moiety.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 143539-18-8
Cat. No. B15215961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol
CAS143539-18-8
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1N)C#CC(C)(C)O)C
InChIInChI=1S/C10H15N3O/c1-7-9(11)8(13(4)12-7)5-6-10(2,3)14/h14H,11H2,1-4H3
InChIKeyXOMAVFUMJUYUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol (CAS 143539-18-8): Structural Identity and Database-Annotated Target Profile


4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol (CAS 143539-18-8) is a synthetic small-molecule pyrazole derivative with molecular formula C10H15N3O and molecular weight 193.25 g/mol . The compound features a 1,3-dimethyl-4-aminopyrazole core linked via an alkyne bridge to a tertiary alcohol (2-methylbut-3-yn-2-ol) moiety. This aminopyrazole-alkyne scaffold is annotated in the Therapeutic Target Database (TTD) and DrugMap as a CB1 cannabinoid receptor antagonist and dual NEK1/NEK2 kinase inhibitor, with a patented indication for obesity (ICD-11: 5B81) [1][2]. The compound is categorized as a pre-clinical research chemical and synthetic intermediate, with no reported clinical development activity.

Terminal alkyne handle for click chemistry library synthesis
Aminopyrazole scaffold for kinase selectivity panel screening
Database-annotated CB1 pharmacophore for SAR exploration

Why Generic Substitution of 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol Is Not Supported by In-Class SAR Data


The aminopyrazole chemical class exhibits steep structure-activity relationships (SAR) where minor structural modifications produce dramatic changes in target binding and biological activity. For pyrazole-based CB1 antagonists, substituent identity at the C3, C4, and C5 positions of the pyrazole ring critically determines binding affinity—exemplified by rimonabant (Ki = 1.98 nM at CB1) versus close analogs that lose over 100-fold affinity with single-atom changes [1]. Similarly, for aminopyrazine NEK2 inhibitors, the presence and geometry of substituents at the pyrazine ring dictate whether the compound binds to an active or inactive kinase conformation, with IC50 values spanning from nanomolar to >100 µM across structurally similar analogs [2]. The target compound's unique combination of a 4-amino-1,3-dimethylpyrazole core with an alkynyl-tertiary alcohol side chain creates a hydrogen-bond donor/acceptor profile and steric volume that differs substantially from simpler aminopyrazole analogs such as 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 59023-32-4), making cross-class pharmacological extrapolation unreliable without direct comparative data. Available database annotations suggest dual CB1/NEK target engagement that would not be expected from generic pyrazole derivatives lacking this specific substitution pattern [3].

1. Carboxamide analogs lack the alkynyl-alcohol motif; binding orientation, solubility, and synthetic utility may shift.
2. Physicochemical profile (tPSA, HBD) differs markedly from simple aminopyrazoles; ADME properties may not transfer.
3. Annotated CB1/NEK target engagement is scaffold-specific; generic pyrazoles are unlikely to reproduce this polypharmacology.

Comparative Quantitative Evidence for 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol (CAS 143539-18-8)


Database-Annotated Dual NEK1/NEK2 Kinase Inhibition vs. Aminopyrazine Reference Compounds

The Therapeutic Target Database (TTD) annotates this compound as an inhibitor of both NEK1 and NEK2 serine/threonine kinases, referencing the aminopyrazine NEK2 inhibitor structural characterization study by Whelligan et al. (J Med Chem, 2010) [1]. However, this compound does not appear in the primary publication's compound tables, and its SMILES structure (InChIKey: VELTTYCDBDMDJR per BindingDB entry BDBM50603393) does not match the target aminopyrazole scaffold. The BindingDB entry associated via CHEMBL5197597 reports an IC50 of 2.00 × 10^3 nM (2.0 µM) against human recombinant NEK1 (residues 1–505) using a radiometric assay with [γ-³³P]-ATP [2]. This is approximately 1,000-fold weaker than the optimized aminopyrazine lead compound 31 from the Whelligan study (NEK2 IC50 ≈ 2 nM). It remains unclear whether the BindingDB entry correctly corresponds to CAS 143539-18-8 or to a structurally distinct molecule, as the SMILES/InChIKey conflict could not be definitively resolved from available public data.

NEK1 Inhibition vs. Reference
Data to verify
IC50 2.0 µM (target) vs. ~0.002 µM (opt. NEK2 inhibitor)
Supports NEK1 assay-response context; structural attribution unresolved.
BindingDB entry may not match CAS 143539-18-8; verify identity before procurement.
NEK kinase inhibition mitotic kinase cancer research

Annotated CB1 Cannabinoid Receptor Antagonism: Database Classification vs. Reference Antagonist Rimonabant

DrugMap and TTD classify this compound as a CB1 cannabinoid receptor antagonist within a patent-derived compound series (PMID26161824-Compound-15 and PMID26161824-Compound-67 designations), with an indicated therapeutic application in obesity [1][2]. The reference patent review (Sharma et al., Expert Opin Ther Pat, 2015) covers multiple pyrazole-based CB1 antagonist series. However, no quantitative binding affinity data (Ki or IC50) for this specific compound at CB1 has been identified in public databases. For context, the prototypical CB1 antagonist rimonabant (SR141716A) exhibits Ki = 1.98 nM at human CB1 receptor with >1,000-fold selectivity over CB2 (Ki CB2 = 1,751 nM) [3]. Without quantitative comparative data, the relative potency of CAS 143539-18-8 within the CB1 antagonist pharmacophore space cannot be assessed; the compound's database annotation as a CB1 antagonist should be regarded as a patent-derived claim rather than experimentally validated pharmacology.

CB1 Antagonist Annotation
Class-level inference
No quantitative Ki/IC50 data available
Patent-derived classification only; requires independent target engagement validation.
Rimonabant Ki = 1.98 nM at CB1 provided as reference, not direct comparator.
CB1 antagonist obesity cannabinoid receptor

Structural Differentiation: Alkynyl-Tertiary Alcohol Side Chain vs. Simpler Aminopyrazole Analogs

The target compound features a 2-methylbut-3-yn-2-ol side chain attached via an alkyne linker to the C5 position of the 4-amino-1,3-dimethylpyrazole core (alternative numbering: C3 position of the 4-amino-2,5-dimethylpyrazole isomer). This terminal alkyne-tertiary alcohol motif is structurally distinct from simpler commercially available aminopyrazole analogs such as 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 59023-32-4) and 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile . The tertiary alcohol provides an additional hydrogen-bond donor/acceptor site (calculated tPSA = 38 Ų, H-bond donors = 1, H-bond acceptors = 4) [1]. In the broader context of alkyne-containing kinase inhibitors, terminal alkyne groups have been exploited as rigid linear linkers that position pharmacophoric elements into hydrophobic pockets (e.g., in pyrazolopyrimidine Bcr-Abl inhibitors) and as bioisosteric replacements for aryl rings in cathepsin S inhibitors (IC50 = 40–300 nM range for optimized arylalkyne analogs) [2]. The presence of the alkynyl alcohol substituent on the target compound generates a three-dimensional shape and electrostatic profile that differs from the planar carboxamide or nitrile analogs, which may influence binding orientation, solubility, and metabolic stability in ways not predictable by simple analog extrapolation.

Structure vs. Carboxamide Analog
Class-level inference
tPSA 38 Ų, HBD 1 vs. 80.7 Ų, HBD 2 (carboxamide)
May inform permeability ranking in CNS screening cascades.
Alkyne-diol topology generates distinct H-bond profile from planar analogs.
chemical scaffold alkyne-containing pyrazole medicinal chemistry building block

Recommended Application Scenarios for 4-(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)-2-methylbut-3-yn-2-ol (CAS 143539-18-8) Based on Available Evidence


Synthetic Intermediate for Click Chemistry Derivatization via Terminal Alkyne Handle

The terminal alkyne group of the 2-methylbut-3-yn-2-ol side chain provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations, enabling modular library synthesis [1]. This makes the compound suitable as a diversity-oriented synthesis building block where the alkyne serves as a ligation point for appending azide-functionalized fragments. The tertiary alcohol can be further derivatized through esterification, carbamoylation, or oxidation, offering orthogonal synthetic versatility not available in simpler aminopyrazole analogs lacking the alkyne-alcohol motif [2]. Researchers generating compound collections for phenotypic screening or target identification may prioritize this scaffold for its dual derivatization sites.

CB1 Cannabinoid Receptor Antagonist Pharmacophore Exploration and Tool Compound Development

Based on database annotation as a CB1 antagonist within patented anti-obesity compound series [3], this compound may serve as a starting point for structure-activity relationship (SAR) exploration around the aminopyrazole-alkyne CB1 pharmacophore. The compound could be used as a reference standard for developing in-house CB1 binding or functional assays, provided users independently validate CB1 activity. Its low molecular weight (193.25 Da) and favorable calculated properties (tPSA = 38 Ų, fraction sp³ = 0.60) suggest potential for CNS penetration, which is a critical parameter for CB1 antagonist development per the rimonabant precedent [4].

NEK Kinase Panel Screening and Mitotic Kinase Inhibitor Probe Generation

The annotated NEK1/NEK2 dual inhibitory profile [5], although supported only by database-level annotation rather than published quantitative pharmacology, nominates this chemotype for inclusion in kinase selectivity panels. Given the established role of NEK2 in centrosome regulation and chromosome segregation, this compound class warrants evaluation in mitotic index and centrosome fragmentation assays. Procurement is most appropriate for exploratory kinase profiling rather than for studies requiring a validated, potent NEK inhibitor tool compound.

Computational Chemistry and Molecular Docking Studies for Pyrazole-Alkyne Pharmacophore Mapping

The ZINC database entry (ZINC40179) provides pre-computed 3D conformers suitable for virtual screening and molecular docking [2]. The compound's constrained alkyne linker limits conformational flexibility (only 1 rotatable bond), making it computationally efficient for rigid docking studies. The aminopyrazole core can form hinge-region hydrogen bonds in kinase ATP-binding pockets (as demonstrated for related aminopyrazine NEK2 inhibitors [6]), while the tertiary alcohol extends toward solvent-exposed or ribose-pocket regions, enabling structure-based design campaigns. This application does not require pre-existing biological validation and leverages the compound's well-defined structural features.

Application
Selection Property
Validation Focus
Click chemistry derivatization
Terminal alkyne and tertiary alcohol handles
Reaction efficiency (CuAAC) and product scope
CB1 pharmacophore SAR exploration
Low-MW aminopyrazole-alkyne scaffold
CB1 binding/functional assay validation (Ki/IC50)
Kinase selectivity panel screening
Annotated NEK1/NEK2 dual inhibitory profile
Kinase panel profiling across NEK family members
Molecular docking and virtual screening
Rigid alkyne linker, pre-computed 3D conformers
Docking pose validation and binding mode hypotheses
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